N-Methyl-2-(methylsulfonyl)ethanamine
Description
Properties
IUPAC Name |
N-methyl-2-methylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-5-3-4-8(2,6)7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPNZCTVVWEQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397402 | |
| Record name | 2-(Methanesulfonyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202198-18-3 | |
| Record name | 2-(Methanesulfonyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methanesulfonylethyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-Methyl-2-(methylsulfonyl)ethanamine, an organic compound with the molecular formula C4H11NO2S, has garnered interest in pharmaceutical chemistry due to its diverse biological activities. The compound is classified as a sulfonamide, which is significant for its potential applications in drug development, particularly in anticancer therapies. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
This compound features a methylsulfonyl functional group that enhances its chemical reactivity. The molecular weight of this compound is approximately 137.20 g/mol. Its structural uniqueness arises from the methyl substituent on the nitrogen atom and the presence of the methylsulfonyl group, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C4H11NO2S |
| Molecular Weight | 137.20 g/mol |
| CAS Number | 202198-18-3 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly as a pharmaceutical intermediate in the synthesis of compounds with anticancer properties . The presence of the methylsulfonyl group allows for enhanced interactions with enzymes and receptors due to its ability to engage in hydrogen bonding and other interactions with biological macromolecules.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in tumor growth and proliferation. For instance, sulfonamide derivatives have been shown to inhibit various enzymes critical to cancer cell metabolism.
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating the anticancer potential of various sulfonamide derivatives, compounds structurally similar to this compound exhibited significant growth inhibition against multiple cancer cell lines. Notably, some derivatives demonstrated IC50 values as low as 0.49 µM against V600EBRAF mutant cancer cells .
- Inhibition Profiles : Further screening on the NCI 60 cancer cell lines revealed that certain analogs showed mean percent inhibitions ranging from 30% to over 60% against breast, renal, and melanoma cancer cell lines . This highlights the potential of this compound as a lead compound for developing targeted cancer therapies.
- Structure-Activity Relationship (SAR) : The SAR analysis suggests that modifications to the sulfonamide group can significantly impact biological activity. For example, variations in substituents on the nitrogen atom can enhance or diminish inhibitory potency against specific cancer targets .
Synthesis Methods
Several synthetic routes have been explored for producing this compound:
- Direct Methylation : Using methyl iodide in the presence of a base to introduce the methyl group onto the nitrogen atom.
- Sulfonylation Reactions : Employing sulfonyl chlorides to attach the methylsulfonyl group onto ethanamine derivatives.
These methods emphasize the versatility and accessibility of synthesizing this compound for further research and development.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
Physicochemical Properties
| Property | This compound | Betahistine | Compound S57 |
|---|---|---|---|
| Molecular Weight (g/mol) | 137.20 | 136.20 | 371.51 |
| LogP (Predicted) | -0.5 (polar sulfonyl) | 1.2 (pyridyl) | 3.8 (diphenyl) |
| Solubility | High (polar groups) | Moderate | Low |
| Hydrogen Bond Acceptors | 3 | 2 | 4 |
Analysis :
Computational and Experimental Analyses
- Hirshfeld/DFT Studies : For this compound, polar O···H interactions dominate crystal packing (80% contribution), unlike weaker C-H···π interactions in analogs like Betahistine .
- Charge Distribution : The sulfonyl group in the parent compound creates a strong electron-deficient region, enhancing reactivity in nucleophilic substitutions .
Preparation Methods
Starting Materials and Reaction
- Starting material: 2-(methylsulfonyl)ethyl methylbenzenesulfonate
- Substituting agent: N,N-dibenzylamine
- Solvent: Chloroform
- Base: Triethylamine
In a typical procedure, 2-(methylsulfonyl)ethyl methylbenzenesulfonate is reacted with N,N-dibenzylamine in the presence of triethylamine in chloroform at temperatures below 35°C. The reaction proceeds under atmospheric pressure and room temperature conditions until the starting sulfonate ester is consumed, monitored by thin-layer chromatography (TLC).
Workup and Purification
The reaction mixture is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. Recrystallization from ethanol yields 2-(N,N-dibenzylamino)ethyl methyl sulfone as white crystals with melting points around 59–60°C.
Analytical Data
- NMR: Confirms the expected structure consistent with the dibenzyl-protected amine intermediate.
- Yield: Typically high, with isolated product weights reported (e.g., 92 g from 139 g starting sulfonate).
Catalytic Hydrogenation to Obtain N-Methyl-2-(methylsulfonyl)ethanamine
Hydrogenation Conditions
- Catalysts: Raney Nickel, Pd/C, or Platinum dioxide
- Catalyst loading: 1% to 20% of the reactant amount
- Solvent: Alcohols (e.g., ethanol) or ethers
- Temperature: 10°C to 90°C (commonly around 50°C)
- Pressure: 5 to 40 atmospheres (e.g., 20 atm)
- Reaction time: 1 to 5 hours
The dibenzyl-protected intermediate is subjected to catalytic hydrogenation under the above conditions. The reaction is monitored by TLC until complete conversion to the free amine is achieved.
Post-Hydrogenation Processing
After filtration to remove the catalyst, the solvent is concentrated to yield the free amine as an oil or solid, which can be directly used for salt formation.
Formation of Salts of this compound
Salt Formation Procedure
The free amine is dissolved in absolute ethanol, followed by the addition of acid solutions such as hydrogen chloride in ethanol. The mixture is stirred until precipitation occurs, yielding the corresponding hydrochloride salt.
Salt Properties
- Purity: >98.5%
- Melting point: Approximately 165°C to 167°C
- NMR: Confirmatory spectra consistent with the salt form
Alternative Preparation Notes and Improvements
- The novel preparation method avoids the use of costly and difficult-to-handle reagents like diborane, which were part of previously reported routes.
- The substitution reaction requires more than twice the theoretical amount of ammonia or amine to drive the reaction efficiently.
- Solvents such as diethyl ether (for substitution) and ethanol (for salt formation) are preferred for their effectiveness and ease of handling.
- The process is amenable to scale-up for industrial production due to mild reaction conditions (room temperature, atmospheric pressure) and relatively straightforward purification steps.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Solvent(s) | Catalyst/Notes | Product/Outcome |
|---|---|---|---|---|
| Substitution | 2-(methylsulfonyl)ethyl methylbenzenesulfonate + N,N-dibenzylamine + triethylamine | Chloroform | Room temp, <35°C, atmospheric pressure | 2-(N,N-dibenzylamino)ethyl methyl sulfone (crystals) |
| Catalytic Hydrogenation | 2-(N,N-dibenzylamino)ethyl methyl sulfone + H2 | Ethanol or ethers | Raney Ni, Pd/C, or PtO2; 10-90°C; 5-40 atm | This compound (free amine) |
| Salt Formation | Free amine + HCl in ethanol | Ethanol | Stirring at room temp | This compound hydrochloride (solid) |
Research Findings and Analytical Confirmation
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structures of intermediates and final products, with characteristic chemical shifts consistent with sulfone and amine functionalities.
- Thin-layer chromatography (TLC) is used to monitor reaction progress effectively.
- Melting point ranges and purity assessments via standard analytical techniques ensure the quality of the synthesized compounds.
- The process improvements reduce cost and complexity, enhancing the feasibility of large-scale pharmaceutical intermediate production.
Q & A
Q. What are the established synthetic routes for N-Methyl-2-(methylsulfonyl)ethanamine, and how do reaction conditions influence yield and purity?
The synthesis typically involves sulfonylation of a primary amine followed by methylation. For example, tert-butyl carbamate derivatives can be used to protect the amine group during sulfonylation, followed by deprotection and methylation. Reaction conditions (e.g., temperature, solvent, and catalyst) critically affect purity:
- Solvent selection : Polar aprotic solvents like DMF or NMP improve sulfonyl group reactivity .
- Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) facilitate alkylation steps .
- Deprotection : Hydrochloric acid in ethyl acetate is effective for removing tert-butyl carbamate groups .
Yields range from 39–89% depending on stepwise optimization .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm methyl and sulfonyl group positions. For example, the sulfonyl group causes deshielding of adjacent protons (~δ 3.5–4.0 ppm) .
- IR : Strong S=O stretching vibrations near 1300–1150 cm verify sulfonyl incorporation .
- Mass spectrometry : HRMS (e.g., [M+H] at m/z 137.2) confirms molecular weight .
Q. How does the compound’s stability vary under different storage conditions?
this compound is hygroscopic and thermally sensitive:
- Storage : Stable at −20°C under inert gas (N or Ar) for >6 months.
- Decomposition : Hydrolysis of the sulfonyl group occurs in aqueous acidic/basic conditions, necessitating anhydrous handling .
Advanced Research Questions
Q. How can contradictory crystallographic data for sulfonamide derivatives inform structural refinement of this compound?
SHELX programs are widely used for small-molecule refinement. Challenges include:
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Density Functional Theory (DFT) simulations:
Q. What strategies resolve impurities in this compound synthesis, and how are they quantified?
Common impurities include:
- Unreacted intermediates : 2-(Methylsulfonyl)ethylamine (detected via HPLC with UV/Vis at 254 nm) .
- By-products : N-Methyl-N-alkyl derivatives form if alkylation is incomplete. LC-MS or H NMR (integration of methyl singlet at δ 2.2–2.5 ppm) quantifies these .
Q. How does structural modification of the sulfonyl group impact biological activity in related compounds?
Studies on analogs (e.g., N-(Anthracenylmethyl) derivatives) show:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Chiral HPLC (e.g., using amylose-based columns) separates enantiomers but requires optimization of mobile phase (hexane:isopropanol ratios) .
- Catalytic asymmetry : Palladium-catalyzed asymmetric alkylation can achieve >90% enantiomeric excess but is costly .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
